3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid

Description

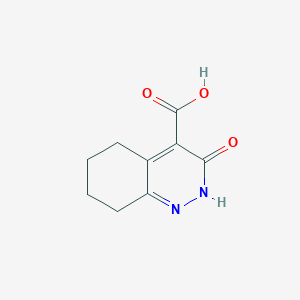

3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid is a bicyclic heteroaromatic compound featuring a partially saturated cinnoline core (two adjacent nitrogen atoms in a bicyclic framework) with a ketone group at position 3 and a carboxylic acid substituent at position 4 . Its structure combines a hexahydrocinnoline system (five- and six-membered fused rings) with polar functional groups, making it a versatile intermediate in medicinal and agrochemical synthesis. The compound is commercially available in milligram to gram quantities, with pricing reflecting its specialized synthesis and purification requirements .

Properties

IUPAC Name |

3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8-7(9(13)14)5-3-1-2-4-6(5)10-11-8/h1-4H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSWPIBEHRDXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NNC(=O)C(=C2C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities .

Chemical Reactions Analysis

3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a reference standard for analytical methods such as NMR, HPLC, LC-MS, and UPLC . In biology and medicine, it is used in the study of enzyme interactions and metabolic pathways . Industrial applications include its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Q & A

Q. What challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer : Low-abundance impurities (e.g., regioisomers) require UHPLC-MS/MS with MRM (multiple reaction monitoring) for sensitivity. Quality-by-design (QbD) principles optimize column chemistry (e.g., HILIC for polar impurities) and gradient profiles. Spike recovery studies ensure accuracy at ppm levels .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.